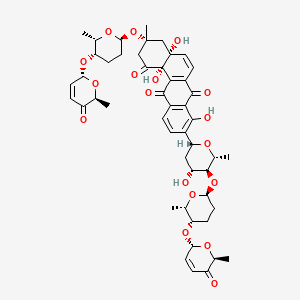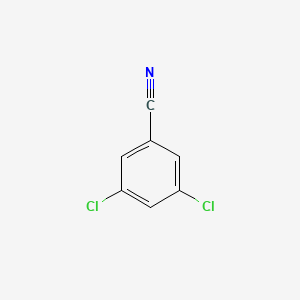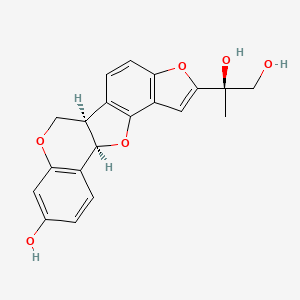
Pericyclocamphanone
Vue d'ensemble
Description
Pericyclocamphanone is a chemical compound that belongs to the class of pericyclic compounds. It is structurally related to camphor and norcamphor, and it has been studied for its unique chemical properties and reactions. The compound is known for its involvement in pericyclic reactions, which are a type of organic reaction that proceeds via a concerted process involving a cyclic transition state.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pericyclocamphanone typically involves the hydroxylation of camphor derivatives. One common method includes the use of cytochrome P-450 enzymes, which regio- and stereospecifically hydroxylate camphor to produce this compound . The reaction conditions often involve the presence of NADH and putidaredoxin reductase, which facilitate the hydroxylation process.
Industrial Production Methods: . This involves the use of large-scale preparative columns and optimized flow rates to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Pericyclocamphanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form different hydroxylated products.
Reduction: Reduction reactions can convert this compound back to its precursor compounds.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include cytochrome P-450 enzymes and other oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include hydroxylated derivatives of this compound, which can have different regio- and stereospecific configurations .
Applications De Recherche Scientifique
Pericyclocamphanone has several scientific research applications, including:
Chemistry: It is used as a model compound to study pericyclic reactions and the mechanisms of enzyme-catalyzed hydroxylation.
Biology: The compound is studied for its interactions with cytochrome P-450 enzymes, which are important in drug metabolism and detoxification processes.
Medicine: Research on this compound contributes to understanding the metabolic pathways of camphor derivatives, which have potential therapeutic applications.
Industry: The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules
Mécanisme D'action
The mechanism of action of pericyclocamphanone involves its interaction with cytochrome P-450 enzymes. These enzymes catalyze the hydroxylation of this compound by abstracting a hydrogen atom and inserting an oxygen atom into the molecule. This process involves the formation of a radical intermediate and the transfer of oxygen to the exo face of a planar carbon radical .
Comparaison Avec Des Composés Similaires
Camphor: A structurally similar compound that undergoes similar hydroxylation reactions.
Norcamphor: Another camphor derivative with similar chemical properties.
5,5-Difluorocamphor: A compound that is hydroxylated at different positions despite structural similarities
Uniqueness: Pericyclocamphanone is unique due to its specific regio- and stereospecific hydroxylation patterns when metabolized by cytochrome P-450 enzymes. This makes it a valuable compound for studying the mechanisms of enzyme-catalyzed reactions and the specificity of hydroxylation processes .
Propriétés
IUPAC Name |
4,5,5-trimethyltricyclo[2.2.1.02,6]heptan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-9(2)7-5-4-10(9,3)8(11)6(5)7/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGFZBRRGSITSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C3C2C(=O)C1(C3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801007607 | |
| Record name | 4,5,5-Trimethyltricyclo[2.2.1.0~2,6~]heptan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801007607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875-99-0 | |
| Record name | beta-Pericyclocamphanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000875990 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5,5-Trimethyltricyclo[2.2.1.0~2,6~]heptan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801007607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-(4-Phenoxyphenyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide](/img/structure/B1202947.png)



![5,9-dimethoxy-6-(methylamino)-7H-dibenzo[de,h]quinolin-7-one](/img/structure/B1202951.png)
![2-[[2-[[4-(2-furanylmethyl)-5-(phenylmethyl)-1,2,4-triazol-3-yl]thio]-1-oxoethyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1202953.png)
![4-[2-(3-Fluorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl]morpholine](/img/structure/B1202955.png)
![N-(2-furanylmethyl)-N-[(7-methyl-4-tetrazolo[1,5-a]quinolinyl)methyl]-2-phenoxyacetamide](/img/structure/B1202957.png)
![2-[(3-Ethyl-4-oxo-2-quinazolinyl)thio]acetic acid cyclohexyl ester](/img/structure/B1202958.png)
